Journal Name:Environmental Modelling & Software
Journal ISSN:1364-8152
IF:5.471
Journal Website:http://www.journals.elsevier.com/environmental-modelling-and-software/
Year of Origin:1997
Publisher:Elsevier BV
Number of Articles Per Year:230
Publishing Cycle:Monthly
OA or Not:Not
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-06-15 , DOI:
10.1002/aic.18158
The application of heterogeneous catalysts in dimethyl carbonate (DMC) synthesis from methanol is hindered by low activation efficiency of methanol to methoxy intermediates (CH3O*), which is the key intermediate for DMC generation. Herein, a catalyst of alkali metal K anchored on the CuO/ZnO oxide is rationally designed for offering Lewis acid–base pairs as dual active centers to improve the activation efficiency of methanol. Characterizations of CO2-TPD, NH3-TPD, XPS, and DRIFTS revealed that the addition of Lewis base K observably boosted the dissociation of methanol and combined with Lewis acid CuO/ZnO oxide to adsorb the formed CH3O* stably, thus synergistically promoted the transesterification. Finally, the CuO/ZnO-9%K2O catalyst exhibited the optimal catalytic activity, achieving a high yield of 74.4% with an excellent selectivity of 98.9% for DMC at a low temperature of 90°C. The strategy of constructing Lewis acid–base pairs provides a reference for the design of heterogeneous catalysts.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-06-04 , DOI:
10.1002/aic.18140
Electro-membrane reactors use electro-membranes for preferentially diffusive/electrophoretic migration or electroosmotic separation of in-situ reactive products, thereby maximizing the reaction rate and transport efficiencies of the products. These reactors are widely employed in the chemical engineering sectors such as green chemical synthesis, biorefining, electrocatalytic reduction/oxidation, and water treatment. In this review article, we provide an overview of the recent advances in three categories of electro-membrane reactors in chemical engineering sectors from three categories: (1) Electro-membrane reactors based on stacked ion-exchange membranes for resources recovery; (2) Electro-membrane reactors via Faraday reactions on functional anodes/cathodes for substance transformation; and (3) Closed-loop chemical reactions and substance separation via coupling of Faraday reactions and stacked membranes. The increasing demand for low-carbon economy has accelerated the advancement of environmentally friendly chemical engineering and sustainable processes and necessitates the use of electro-membrane processes. The macro perspective provides a timely reference for researchers and engineers.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-05-02 , DOI:
10.1002/aic.18115
The purpose of this work was to compare the performance of 7 meta-heuristics algorithms namely: Dragonfly (DA), Ant Lion (ALO), Grey Wolf (GWO), Artificial Bee Colony (ABC), Particle Swarm (PSO), Whale (WAO), and a hybrid Particle Swarm with Grey Wolf (HPSOGWO) optimizers in terms of fine-tuning hyper-parameters of a hybrid quantitative structure property relationships (QSPR)-support vector regression (SVR) for the prediction of molar fraction solubilities of drug compounds in supercritical carbon dioxide (SC-CO2). A dataset of 168 drug compounds, 13 inputs, and 4490 experimental data points was used to achieve the goal. All 7 models were statistically and graphically approved while the HPSOGWO-SVR was found to over-perform with an average absolute relative deviation (AARD) of 0.706% and an AIC of −14,434,249. The model was subjected to an external test (validation) using 160 experimental data points that were not used in the training and the test set. The overall results proved that the obtained model has good predictivity ability and robustness.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-05-17 , DOI:
10.1002/aic.18139
Direct air capture of CO2 (DAC) has been increasingly recognized as a promising carbon-negative technology. The challenge in deploying energy-efficient DAC lies in effective sorbent materials. In this research, we comprehensively investigated the DAC behavior of LTA zeolites exchanged with different metal cations (Na+, K+, Mg2+, Ca2+, Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Y3+, La3+, Ce3+, Eu3+, Tb3+, and Yb3+) by both static single-component gas adsorption and dynamic mixture gas adsorptive separation tests. We found that a large charge-to-size ratio of cations is critical to imparting a high DAC capacity of LTA zeolites, which is ascribed to the enhanced electrostatic interaction and/or π-back bonding toward CO2. Meanwhile, a detrimental effect is associated with an excessively large charge-to-size ratio, that is, a significant “shielding effect” of (pre-) adsorbed contaminants (e.g., H2O and CO2) on cations (e.g., Mn2+ and Mg2+) reduce the accessible CO2 capacity. Ca-LTA featuring Ca2+ with an appropriate charge-to-size ratio exhibits the highest DAC capacity (350 ppm CO2 in the air, 1.20 mmol/g) with fast kinetics and good reusability. These results provide valuable insights for the design of zeolites-based physisorbents for DAC.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-04-27 , DOI:
10.1002/aic.18110
Here, we propose a strategy for the global optimization of process flowsheets, a fundamental problem in process systems engineering, based on algebraic surrogates that are built from rigorous simulations via Bayesian symbolic regression. The applied method provides a closed-form expression that can be optimized to global optimality using state-of-the-art solvers, where BARON or ANTIGONE were the solvers of choice. When predicting unseen test data, the algebraic models show a similar accuracy level compared to traditional surrogates based on Gaussian processes. However, they can be more easily optimized to global optimality due to their analytical closed-form structure, which allows the user to apply well-established global deterministic solvers. We show the capabilities of our approach in several case studies, ranging from process units to full flowsheets. The performance of our approach is assessed by comparing the CPU time for model building, the prediction accuracy of the identified model, and the CPU time for the subsequent optimization with a proven benchmark.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-07-18 , DOI:
10.1002/aic.18187
Isomer conversion and separation are crucial in the chemical, pharmaceutical, and food industries. However, this process remains challenging due to the reversed conversion of isomers and their similar boiling points and kinetic diameters. Herein, an enzyme-catalyzed nanochannel membrane with a hierarchical structure is fabricated for selective and directional isomeric conversion and separation. The enzyme is embedded in a confined polymer network that shows high stability and retains 95% of its initial activity after 50 reaction cycles. Studying the transport mechanisms between isomers through the membrane shows that the hierarchical layers of the membrane impose unequal energy barriers to the forward and backward transport of products, promoting unidirectional diffusion of products and interrupting the equilibrium of the isomerization reaction to increase the conversion rate by 43%. Overall, this work opens a new avenue for the design of biocatalytic nanochannel membranes and the directional production and in situ separation of isomers.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-07-07 , DOI:
10.1002/aic.18154
We report a plasma-assisted CO2 hydrogenation to CH3OH over Fe2O3/γ-Al2O3 catalysts, achieving 12% CO2 conversion and 58% CH3OH selectivity at a temperature of nearly 80°C atm pressure. We investigated the effect of various supports and loadings of the Fe-based catalysts, as well as optimized reaction conditions. We characterized catalysts by X-ray powder diffraction (XRD), hydrogen temperature programmed reduction (H2-TPR), CO2 and CO temperature programmed desorption (CO2/CO-TPD), high-resolution transmission electron microscopy (HRTEM), scanning transmission electron microscopy (STEM), x-ray photoelectron spectroscopy (XPS), Mössbauer, and Fourier transform infrared (FTIR). The XPS results show that the enhanced CO2 conversion and CH3OH selectivity are attributed to the chemisorbed oxygen species on Fe2O3/γ-Al2O3. Furthermore, the diffuse reflectance infrared Fourier transform spectroscopy (DRIFTs) and TPD results illustrate that the catalysts with stronger CO2 adsorption capacity exhibit a higher reaction performance. In situ DRIFTS gain insight into the specific reaction pathways in the CO2/H2 plasma. This study reveals the role of chemisorbed oxygen species as a key intermediate, and inspires to design highly efficient catalysts and expand the catalytic systems for CO2 hydrogenation to CH3OH.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-07-03 , DOI:
10.1002/aic.18176
Aluminum-based lithium adsorbent (Li/Al-LDH) is the only industrialized adsorbent for Li+ extraction from salt lake brines. The inherent mechanism of declined Li+ adsorption performance was revealed to explain the feebleness in sulfate-type brines. SO42− in brines could replace interlayer Cl− by a stronger electrostatic attraction with laminates, significantly altering the stacking structure and interlayer spacing, while Cl K-edge of XAFS showed intercalated SO42− would not obviously change the chemical environment of interlayer Cl−. Experiments as well as DFT and FEM simulations indicated the intercalated SO42− regulated Li+ adsorption of Li/Al-LDHs at different ionic strength under a combined effect of expanded interlayers, close packing, and electrostatic repulsion. Although sufficient SO42− contents in brines might promote the single Li+ adsorption by offering ionic strength as a driving force, the long-term usability would be severely impaired as SO42− intercalation in interlayers reduced the subsequent Li+ adsorption capacity and increased the desorption difficulty.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-06-11 , DOI:
10.1002/aic.18142
Increased interest in the pharmaceutical industry to transition from batch to continuouos manufacturing motivates the use of digital frameworks that allow systematic comparison of candidate process configurations. This article evaluates the technical and economic feasibility of different end-to-end optimal process configurations, namely, batch, hybrid and continuous, for small-scale manufacturing of an active pharmaceutical ingredient. Production campaigns were analyzed for those configurations containing continuous equipment, where significant start-up effects are expected given the relatively short campaign times considered. Hybrid operating mode was found to be the most attractive process configuration at intermediate and large annual production targets, which stems from combining continuous reactors and semi-batch vaporization equipment. Continuous operation was found to be more costly, due to long stabilization times of continuous crystallization, and thermodynamic limitations of flash vaporization. Our work reveals the benefits of systematic digital evaluation of process configurations that operate under feasible conditions and compliant product quality attributes.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-05-15 , DOI:
10.1002/aic.18084
As key components of antifouling material surfaces, the design and screening of polymer molecules grafted on the substrate are critical. However, current experimental and computational models still retain an empirical flavor due to the complex structure of polymers. Here, we report a simple and general strategy that enables multiscale design and screening of easily synthesized functional polymer molecules to address this challenge. Specifically, the required functions of the antifouling material are decomposed and assigned to different modules of the polymer molecules. By designing different modules, a novel bio-inspired polymer with three zwitterionic poly (sulfobetaine methacrylate) (PSBMA) chains, three catechol (DOPA) anchors (tri-DOPA-PSBMA), and a tris(2-aminoethyl) amine (TREN) scaffold were screened out. Moreover, it was successfully synthesized via an atom transfer radical polymerization (ATRP). The excellent performance of tri-DOPA-PSBMA with a versatile and convenient grafting strategy makes it a promising material for marine devices, biomedical devices, and industrial applications.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学2区 | COMPUTER SCIENCE, INTERDISCIPLINARY APPLICATIONS 计算机:跨学科应用2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.30 | 98 | Science Citation Index Expanded | Not |
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